molecular formula C21H17Cl2N5O B2967286 N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-28-2

N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2967286
CAS No.: 1251565-28-2
M. Wt: 426.3
InChI Key: DRMYVIWTRGVGGP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-4-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chloro-2-methylphenyl amide group, a 4-chlorophenylmethyl moiety at the N1 position, and a pyrrole ring at the C5 position.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O/c1-14-12-17(23)8-9-18(14)24-20(29)19-21(27-10-2-3-11-27)28(26-25-19)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMYVIWTRGVGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving a suitable aldehyde and an amine.

    Chlorination of Phenyl Groups: The chlorinated phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocycle and Substituent Diversity

  • Triazole vs. Pyrazole Derivatives : While the target compound features a 1,2,3-triazole core, analogs such as those in (e.g., compounds 3a–3p) are pyrazole-carboxamides. Pyrazoles typically exhibit higher planarity, whereas triazoles offer additional nitrogen atoms for hydrogen bonding .
  • Substituent Effects: Chlorophenyl Groups: The dual 4-chlorophenyl groups in the target compound contrast with derivatives like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (), which substitutes a cyclopropyl and methoxyphenyl group, reducing electronegativity but enhancing steric flexibility . Pyrrole vs. Amino or Cyano Groups: The 5-(1H-pyrrol-1-yl) substituent in the target compound differs from the 5-amino group in 5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (). The pyrrole may enhance aromatic interactions, while the amino group facilitates hydrogen bonding .

Crystallographic and Conformational Features

  • The Hirshfeld surface analysis in highlights how substituents like methoxy or cyclopropyl groups influence crystal packing via C–H···O or π-π interactions. The target compound’s chlorophenyl and pyrrole groups likely promote similar intermolecular interactions but with distinct geometric preferences .

Physicochemical Properties

Melting Points and Solubility

  • Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by chloro and cyano substituents. The target compound’s dual chlorophenyl groups and pyrrole ring may elevate its melting point beyond this range due to increased molecular rigidity .
  • Lipophilicity: The logP value of the target compound is expected to be higher than analogs with methoxy () or amino groups (), owing to its chlorine-rich structure .

Spectroscopic Data

  • ¹H-NMR: The target compound’s aromatic protons (e.g., chlorophenyl and pyrrole) would resonate near δ 7.4–8.1, similar to compounds 3a–3e in . However, the pyrrole’s protons may appear as a multiplet around δ 6.5–7.0, distinct from cyano or amino substituents .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) would likely exceed 450 Da, higher than pyrazole derivatives (e.g., 403.1–437.1 Da in ) due to the additional chlorophenyl and pyrrole groups .

Biological Activity

The compound N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a derivative of triazole and pyrrole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H17Cl2N5OC_{19}H_{17}Cl_2N_5O with a molecular weight of approximately 392.27 g/mol. The structure features a triazole ring, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains. In vitro evaluations indicate that certain pyrrole-based compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Bacterial Strain
Triazole Derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively researched. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. For example, a study reported that certain triazole derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in various cancer types .

Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. Specifically, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 values for related compounds suggest potent AChE inhibition, with some derivatives showing better activity compared to established inhibitors .

CompoundIC50 (µM)Enzyme
Pyrrole Derivative10 - 20AChE
Control (Donepezil)5AChE

Case Study 1: Antibacterial Efficacy

In a comparative study evaluating various pyrrole derivatives against Salmonella typhi, the selected compounds exhibited moderate to strong antibacterial activity with MIC values significantly lower than those of conventional antibiotics like ampicillin .

Case Study 2: Anticancer Screening

A series of synthesized triazole compounds were tested against breast cancer cell lines, revealing that some derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 µM . This suggests potential for further development in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, triazole-carboxamide derivatives are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization. Similar protocols for structurally analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) use sodium azide to form the triazole core . Precursor intermediates like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide highlight the role of halogenated aryl groups in directing reactivity .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography using software like SHELXL is the gold standard for structural validation. The compound’s crystalline form is analyzed to determine bond lengths, angles, and torsion angles. WinGX and ORTEP are used for data refinement and visualization, ensuring accuracy in anisotropic displacement parameters . Complementary techniques like NMR and HRMS validate molecular connectivity, with 1H^{1}\text{H}-NMR confirming pyrrole and triazole proton environments .

Q. What experimental strategies address the compound’s low aqueous solubility?

Researchers employ co-solvents (e.g., DMSO), micellar encapsulation, or salt formation to enhance solubility. For triazole derivatives, structural analogs with improved bioavailability are synthesized by introducing hydrophilic substituents (e.g., hydroxyl or amine groups) while retaining core pharmacophoric features .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

DoE methodologies systematically vary reaction parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, flow-chemistry setups enable precise control over reaction kinetics, as demonstrated in diphenyldiazomethane synthesis, reducing byproducts and improving reproducibility . Statistical modeling (e.g., response surface analysis) quantifies interactions between variables, guiding scalable protocols .

Q. How are contradictions between crystallographic and spectroscopic data resolved?

Discrepancies (e.g., bond-length mismatches between X-ray and DFT calculations) are addressed via iterative refinement in SHELXL, adjusting thermal parameters and validating against Hirshfeld surface analysis. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid studies combined experimental crystallography with theoretical DFT to resolve stereoelectronic effects . Multi-technique validation (NMR, IR, XRD) ensures structural consistency .

Q. What computational methods predict the compound’s biological targets?

Molecular docking (AutoDock, Schrödinger) and pharmacophore modeling identify potential enzyme targets. The triazole-pyrrole scaffold’s electron-rich regions suggest interactions with kinases or GPCRs. Studies on 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide highlight halogen bonding as a key interaction in agrochemical target binding . MD simulations assess binding stability under physiological conditions .

Q. How do substituents influence the compound’s bioactivity and selectivity?

Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing chlorophenyl with fluorophenyl) to assess effects on potency. For example, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide analogs show enhanced receptor affinity with electron-withdrawing groups . Free-Wilson analysis quantifies contributions of individual moieties to activity .

Q. What strategies characterize polymorphic forms of this compound?

Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. SHELX refinement of unit cell parameters (e.g., space group, Z-value) identifies packing variations. Studies on pyrazole derivatives reveal that solvent choice in recrystallization dictates polymorph stability .

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